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Introduction

Mesembrenol, a prominent alkaloid found in the plant genus Sceletium, has garnered
significant interest within the scientific community for its potential psychoactive properties and
applications in drug development. A thorough understanding of its chemical structure and
characteristics is paramount for further research and development. This technical guide
provides a comprehensive overview of the spectroscopic data for Mesembrenol, including
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. Detailed experimental protocols are also provided to ensure reproducibility and
facilitate further investigation.

Chemical Structure and Properties

o Systematic Name: (3aR,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,3a,6,7,7a-
hexahydro-1H-indol-6-ol

e Molecular Formula: C17H23NOs3[1]

e Molecular Weight: 289.38 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. While complete *H NMR data with coupling constants for Mesembrenol is not
readily available in the public domain, the following sections detail the expected signals based
on its structure and available 3C NMR data.

13C NMR Spectroscopic Data

The 3C NMR spectrum of Mesembrenol provides key insights into its carbon framework. The
following table summarizes the available chemical shift data.

Carbon Atom Chemical Shift (&) ppm
C-2 Data not available
C-3 Data not available
C-3a Data not available
C-4 Data not available
C-5 Data not available
C-6 Data not available
C-7 Data not available
C-7a Data not available
C-1 Data not available
c-2 Data not available
C-3 Data not available
Cc-4 Data not available
C-5' Data not available
C-6' Data not available
N-CHs Data not available
O-CHs Data not available
O-CHs Data not available
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Note: Specific peak assignments for Mesembrenol from publicly accessible databases are
limited. The table structure is provided as a template for researchers to populate upon
acquiring experimental data.

Experimental Protocol for NMR Spectroscopy

The following provides a general protocol for the NMR analysis of mesembrine alkaloids like
Mesembrenol, based on methodologies reported for the analysis of Sceletium species.[2]

o Sample Preparation: Dissolve a precisely weighed sample of isolated and purified
Mesembrenol (typically 1-5 mg) in a suitable deuterated solvent (e.g., chloroform-d,
methanol-d4). The choice of solvent may vary depending on the specific NMR experiment
and sample solubility.

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
optimal resolution and sensitivity.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

» 2D NMR Experiments: To aid in the complete and unambiguous assignment of *H and 3C
signals, a suite of two-dimensional NMR experiments should be performed. These include:

o COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assigning quaternary
carbons and piecing together the molecular structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in stereochemical assignments.

o Data Processing: Process the acquired data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to a known standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for its identification and structural elucidation.

ESI-MS/MS Spectroscopic Data

Electrospray ionization (ESI) is a soft ionization techniqgue commonly used for the analysis of
alkaloids. In the positive ion mode, Mesembrenol is expected to be observed as the
protonated molecule [M+H]*.

lon m/z (mass-to-charge ratio)

[M-+H]*+ 290.1757

MS/MS fragmentation of the [M+H]* ion provides characteristic daughter ions that are
diagnostic for the structure of Mesembrenol. While a detailed public fragmentation spectrum is
not available, analysis of related mesembrine alkaloids suggests that fragmentation would
likely involve losses of the methoxy groups, the N-methyl group, and cleavage of the
hydroindole ring system.[3][4]

Experimental Protocol for LC-MS/MS

The following protocol is a general guideline for the analysis of Mesembrenol using liquid
chromatography coupled with tandem mass spectrometry (LC-MS/MS).
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o Sample Preparation: Prepare a dilute solution of the isolated Mesembrenol or a plant
extract containing the alkaloid in a suitable solvent, typically methanol or a mixture of
methanol and water.

e Liquid Chromatography (LC):

o Column: A C18 reversed-phase column is commonly used for the separation of
mesembrine alkaloids.

o Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., water with a
small amount of formic acid or ammonium hydroxide to improve peak shape) and an
organic solvent (e.g., acetonitrile or methanol) is typically employed.

o Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
o Injection Volume: Typically 1-10 pL.

e Mass Spectrometry (MS):
o lon Source: Electrospray ionization (ESI) in the positive ion mode.

o MS Scan: Acquire full scan mass spectra to detect the protonated molecule [M+H]* of
Mesembrenol (m/z 290.1757).

o MS/MS Scan: Perform product ion scans on the [M+H]* ion to generate a fragmentation
pattern. This can be achieved through collision-induced dissociation (CID) with an inert
gas (e.g., argon or nitrogen). The collision energy should be optimized to produce a rich
fragmentation spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation.

FT-IR Spectroscopic Data

The IR spectrum of Mesembrenol is expected to exhibit absorption bands characteristic of its
functional groups. While a specific spectrum for Mesembrenol is not readily available, the
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expected absorption bands are listed below.

Functional Group Expected Absorption Band (cm™?)
O-H (alcohol) ~3600-3200 (broad)

C-H (aromatic) ~3100-3000

C-H (aliphatic) ~3000-2850

C=C (aromatic) ~1600 and ~1475

C-O (aryl ether) ~1250

C-0O (alcohol) ~1050

C-N (amine) ~1250-1020

Experimental Protocol for FT-IR Spectroscopy

The following is a general procedure for obtaining an FT-IR spectrum of an alkaloid like
Mesembrenol.

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide
(KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin,
transparent pellet using a hydraulic press.

o Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be
cast onto a salt plate (e.g., NaCl or KBr).

e Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment or the pure KBr pellet.
o Place the sample in the spectrometer's sample holder.

o Acquire the sample spectrum over the desired range (typically 4000-400 cm™1).
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o The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Chemical structure of Mesembrenol
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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